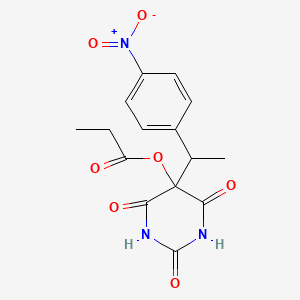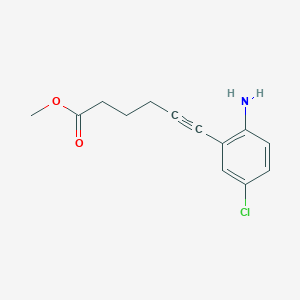
Methyl 6-(2-amino-5-chlorophenyl)hex-5-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester is a chemical compound with a complex structure that includes an amino group, a chlorine atom, and a hexynoic acid methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino-Chlorophenyl Intermediate: This step involves the introduction of an amino group and a chlorine atom onto a benzene ring. This can be achieved through nitration, reduction, and chlorination reactions.
Alkyne Addition: The next step involves the addition of an alkyne group to the intermediate compound. This can be done using a Sonogashira coupling reaction, which typically requires a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-amino-5-chlorobenzophenone: A related compound with similar structural features but different functional groups.
5-hexynoic acid: Shares the hexynoic acid moiety but lacks the amino and chlorophenyl groups.
Uniqueness
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
methyl 6-(2-amino-5-chlorophenyl)hex-5-ynoate |
InChI |
InChI=1S/C13H14ClNO2/c1-17-13(16)6-4-2-3-5-10-9-11(14)7-8-12(10)15/h7-9H,2,4,6,15H2,1H3 |
InChIキー |
GODKUOMNPHXKGY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCC#CC1=C(C=CC(=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



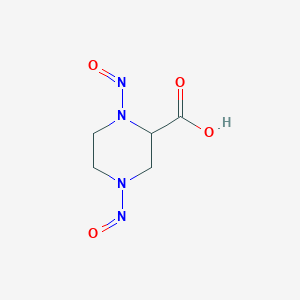
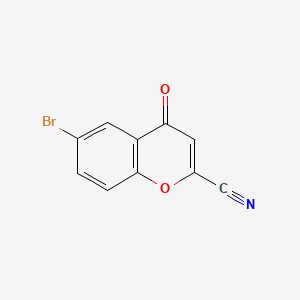
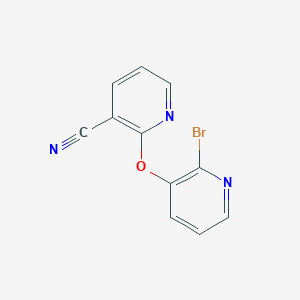

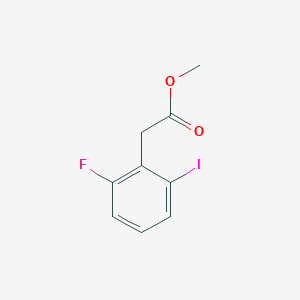
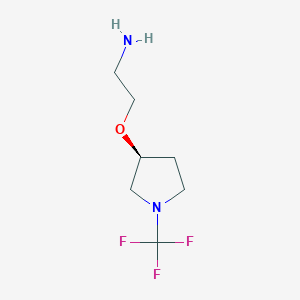

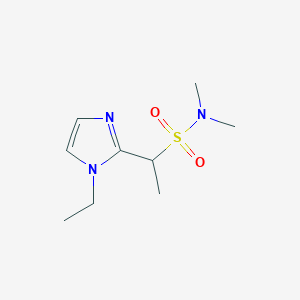
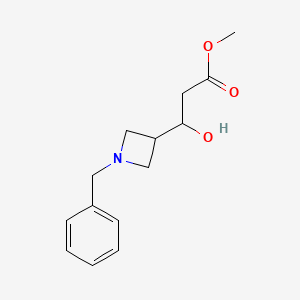
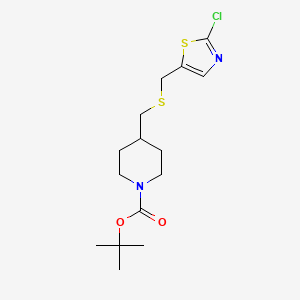
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
